REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:16]1[O:20][N:19]=[C:18]([CH3:21])[N:17]=1)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(C)(C)C.[ClH:23]>C(OCC)(=O)C>[ClH:23].[CH3:21][C:18]1[N:17]=[C:16]([CH:8]([NH2:7])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:20][N:19]=1 |f:3.4|
|
Name
|
[1-(3-methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethyl]carbamic acid tertbutyl ester
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Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CC1=CC=CC=C1)C1=NC(=NO1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 5 h at 20° C. the reaction mixture was concentrated in vacuo
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=NOC(=N1)C(CC1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |